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Introduction

Tildacerfont (also known as SPR0OO01) is an investigational, oral, nonsteroidal, second-
generation corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is being
developed for the treatment of classic congenital adrenal hyperplasia (CAH) due to 21-
hydroxylase deficiency (210HD).[3][4] CAH is a genetic disorder that impairs cortisol
production, leading to excessive adrenocorticotropic hormone (ACTH) secretion and
consequent overproduction of adrenal androgens.[5][6] Standard treatment involves lifelong
supraphysiologic doses of glucocorticoids (GCs) to suppress ACTH, which can lead to
significant long-term side effects.[1] Tildacerfont offers a potential alternative by directly
targeting the CRF1 receptor in the pituitary to reduce ACTH secretion, thereby aiming to control
androgen excess and potentially allowing for a reduction in GC dosage.[1][7]

These application notes provide a summary of the administration protocols, key quantitative
data from clinical studies, and methodologies for researchers investigating the long-term effects
of tildacerfont.

Mechanism of Action

In CAH, the deficiency in cortisol production disrupts the negative feedback loop of the
hypothalamic-pituitary-adrenal (HPA) axis.[5] This results in increased secretion of
corticotropin-releasing factor (CRF) from the hypothalamus, which stimulates the pituitary gland
to produce excess ACTH.[3] Tildacerfont acts by selectively binding to and blocking CRF1
receptors on the corticotroph cells of the pituitary gland.[1][5] This antagonism inhibits the
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stimulatory effect of CRF, leading to a reduction in ACTH secretion.[5] The decrease in ACTH
subsequently reduces the overstimulation of the adrenal cortex, leading to lower production of
adrenal androgens like androstenedione (A4) and their precursors, such as 17-
hydroxyprogesterone (17-OHP).[1][3]
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Tildacerfont's mechanism of action on the HPA axis in CAH.

Quantitative Data from Clinical Research
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The following tables summarize data from key Phase 2 clinical trials investigating tildacerfont
in adults with classic CAH.

Table 1: Summary of Key Phase 2 Clinical Trials of Tildacerfont
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Table 2: Efficacy of Tildacerfont in Phase 2 Trials (Patients with Poor Disease Control at

Baseline)
Mean Reduction Normalization
Study ID Parameter . .
from Baseline Achieved
SPR001-201 (Study
ACTH -28.4% to -59.4% N/A
DI3I4]
17-OHP +0.3% to -38.3% N/A
A4 -18.1% to -24.2% N/A
SPR001-202 (Study _
ACTH ~80% to 84% (max) 60% of patients
2)[3][6][11]
17-OHP ~80% to 82% (max) N/A
| | A4 | ~79% (max) | 40% of patients |
Table 3: Safety and Tolerability of Tildacerfont
Frequency (Pooled Data
Adverse Events (AESs) from Studies 201 & 202)[3] Severity
[41[7]
Any AE 53.6% of patients Mostly mild to moderate
Headache 7.1% Mild to moderate

Upper Respiratory Tract
pp _ p y 7 1%
Infection

Mild to moderate

| Serious AEs (Treatment-Related) | None reported | N/A |

Experimental Protocols

The following is a generalized protocol for a long-term clinical study of tildacerfont, based on

the designs of the CAHmelia trials.[8][10]
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1. Study Obijective:

e Primary: To evaluate the efficacy of long-term tildacerfont administration in reducing
supraphysiologic GC doses while maintaining control of adrenal androgens (e.g., A4).

e Secondary: To assess the long-term safety and tolerability of tildacerfont, and to monitor
changes in key biomarkers (ACTH, 17-OHP) and clinical outcomes.

2. Subject Selection:

e Inclusion Criteria:

o Adults (or pediatrics for specific cohorts) with a confirmed diagnosis of classic CAH due to
21-hydroxylase deficiency.

o On a stable supraphysiologic dose of GCs for at least 30 days prior to baseline.

o For GC reduction studies, subjects should have good disease control at baseline (A4 < 2x
upper limit of normal).[3]

o For androgen reduction studies, subjects should have poor disease control (A4 > 2x upper
limit of normal).[3]

¢ Exclusion Criteria:

o Concomitant use of medications known to interact with tildacerfont or confound results
(e.g., dexamethasone, aromatase inhibitors).[3][8]

o History of adrenal crisis within a specified period before the study.

o Significant hepatic or renal impairment.

3. Study Design:

e A multi-center, randomized, double-blind, placebo-controlled period followed by an open-
label extension.
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Phase 1 (Blinded): 24 weeks. Subjects randomized to receive either oral tildacerfont (e.g.,
200 mg QD) or a matching placebo.

Phase 2 (Open-Label Extension): Up to 240 weeks.[8][12] All subjects receive open-label
tildacerfont.

. Administration and Dosing:
Drug Formulation: Oral tablet.[12]
Administration: Taken once daily (QD).
Glucocorticoid Management:

o During the blinded phase, GC doses are tapered according to a pre-defined algorithm if A4
levels remain controlled.

o During the open-label phase, GC dose reduction continues to the lowest possible
physiologic level while maintaining androgen control.

o Patients must be educated on stress dosing of GCs to prevent adrenal crisis.
. Assessments and Monitoring:

Screening Visit: Confirm eligibility, obtain informed consent, and perform baseline
assessments.

Baseline (Day 1): Collect samples for hormone analysis (ACTH, 17-OHP, A4) at
approximately 8:00 a.m. before the morning GC dose.[3]

Treatment Visits: Occur at regular intervals (e.g., Weeks 2, 4, 8, 12, 24, and then every 12-
24 weeks).

o Efficacy: Morning blood draws for hormone biomarkers. Salivary hormone measurements
may also be used as a non-invasive alternative.[11]

o Safety: Monitor for adverse events (AES), vital signs, ECGs, and standard clinical
laboratory values (hematology, chemistry).[3]
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o Other: For male patients, testicular ultrasounds to assess testicular adrenal rest tumors
(TARTS).[3]

Generalized Long-Term Tildacerfont Trial Workflow

Patient Screening
- Inclusion/Exclusion Criteria
- Informed Consent

:

Baseline Assessment (Day 1)
- Pre-dose hormone levels (8 AM)
- Safety labs, Vitals, ECG

Randomization

Treatment Arm:
Tildacerfont (e.g., 200 mg QD)

Control Arm:
Placebo QD

Double-Blind Phase (24 Weeks)
- Regular Visits (Weeks 2, 4, 8, 12, 24)
- Efficacy & Safety Monitoring
- Guided GC Tapering

Transition

Open-Label Extension (Up to 240 Weeks)
- All subjects receive Tildacerfont
- Continued GC Tapering
- Long-term safety monitoring

i

End of Study / Follow-up
- Final safety & efficacy assessments
- 30-day post-treatment follow-up
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A generalized workflow for a long-term tildacerfont clinical trial.

Conclusion

Tildacerfont has been investigated as a targeted therapy for CAH, demonstrating an ability to
reduce key hormones like ACTH and A4 in short-term studies, particularly in patients with poor
baseline disease control.[3][6] Long-term administration protocols have focused on its potential
to enable the reduction of chronic supraphysiologic glucocorticoid therapy, a primary goal in
managing CAH.[1][8] However, later-stage trials (CAHmelia-203 and -204) did not meet their
primary endpoints, highlighting challenges that may include patient compliance or the need for
different dosing strategies.[9] Despite these setbacks, the data from Phase 2 studies provide
valuable protocols for the administration and monitoring of CRF1 receptor antagonists in a
research setting. Future research may explore higher or more frequent dosing to achieve
desired efficacy in long-term CAH management.[9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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